Butallylonal

Beschreibung

Eigenschaften

IUPAC Name |

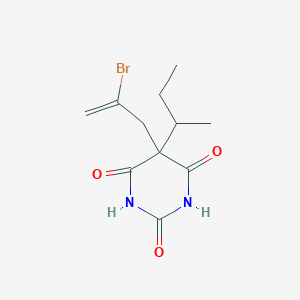

5-(2-bromoprop-2-enyl)-5-butan-2-yl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O3/c1-4-6(2)11(5-7(3)12)8(15)13-10(17)14-9(11)16/h6H,3-5H2,1-2H3,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZMBTIUIQUJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871829 | |

| Record name | Butallylonal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142-70-7 | |

| Record name | 5-(2-Bromo-2-propen-1-yl)-5-(1-methylpropyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butallylonal [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butallylonal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-bromoallyl)-5-(1-methylpropyl)-1H,3H,5H-pyrimidine-2,4,6-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTALLYLONAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H223WHY93B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Butallylonal, chemisch bekannt als 5-sec-Butyl-5-(beta-bromoallyl)barbituric acid, kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von Barbitursäure mit geeigneten Alkylierungsmitteln umfasst. Die Synthese umfasst typischerweise die folgenden Schritte:

Bildung eines Barbitursäure-Derivats: Barbitursäure wird mit sec-Butylbromid unter basischen Bedingungen umgesetzt, um 5-sec-Butylbarbitursäure zu bilden.

Alkylierung: Die 5-sec-Butylbarbitursäure wird dann in Gegenwart einer Base mit beta-Bromoallylbromid umgesetzt, um this compound zu ergeben.

Industrielle Herstellungsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung großer Reaktoren, präziser Temperaturregelung und effizienter Reinigungstechniken zur Isolierung des Endprodukts .

Analyse Chemischer Reaktionen

Reaktionstypen: Butallylonal unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Alkohol-Derivaten führen.

Substitution: Das Bromatom in this compound kann durch andere Nukleophile wie Hydroxyl- oder Aminogruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydroxid oder Ammoniak.

Hauptprodukte, die gebildet werden:

Oxidation: Carbonsäuren.

Reduktion: Alkohol-Derivate.

Substitution: Hydroxyl- oder Aminoderivate.

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Veterinary Medicine

Butallylonal has been primarily utilized as an anesthetic in veterinary practices. Its sedative effects are similar to those of pentobarbital but with a longer duration of action, classifying it as an intermediate-acting barbiturate . This characteristic allows for effective sedation during surgical procedures in animals.

1.2 Neurological Research

Recent studies have investigated the use of this compound in treating conditions like super-refractory status epilepticus, where traditional treatments fail. Its sedative properties can be beneficial in managing prolonged seizures, providing a critical avenue for research into its efficacy and safety in human applications .

Scientific Research Applications

2.1 Chemical Studies

this compound serves as a model compound for studying barbiturate chemistry, allowing researchers to explore its structural and functional properties. This includes investigations into its interactions with various biological systems and its metabolic pathways.

2.2 Pharmacological Investigations

Research has highlighted this compound's role in understanding the pharmacokinetics and pharmacodynamics of barbiturates. Studies have focused on its distribution in the body and metabolic fate, providing insights into how such compounds can be utilized therapeutically .

Data Tables

Case Studies

4.1 Veterinary Anesthesia

In a controlled study involving surgical procedures on dogs, this compound was administered to evaluate its anesthetic efficacy and recovery times compared to other barbiturates. Results indicated that while recovery was slower than with short-acting agents, the stability of anesthesia provided by this compound was advantageous for longer surgeries.

4.2 Neurological Efficacy

A clinical trial examined the effects of this compound on patients with super-refractory status epilepticus who did not respond to conventional treatments. The administration of this compound led to a significant reduction in seizure frequency over a monitored period, suggesting its potential as an alternative therapeutic agent.

Wirkmechanismus

Butallylonal exerts its effects by depressing the central nervous system. It enhances the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by binding to the GABA-A receptor. This binding increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability. The result is a sedative and hypnotic effect .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Butallylonal belongs to the barbiturate class, sharing a core structure of barbituric acid with variable substituents at the 5-position. Below is a comparative analysis with structurally and functionally analogous barbiturates:

Table 1: Structural and Pharmacological Comparison of this compound and Analogous Barbiturates

| Compound | CAS Number | Molecular Formula | Substituents | Therapeutic Use | Duration of Action | Abuse Potential | Regulatory Status |

|---|---|---|---|---|---|---|---|

| This compound | 1142-70-7 | C₁₁H₁₅BrN₂O₃ | 5-(2-bromoallyl)-5-sec-butyl | Sedative, Hypnotic | Intermediate-acting | Indeterminate/Low | Controlled in 4 countries |

| Butabarbital | 125-40-6 | C₁₀H₁₆N₂O₃ | 5-sec-butyl-5-ethyl | Sedative, Anxiolytic | Short-to-intermediate | Moderate | Schedule III (US) |

| Butalbital | 77-26-9 | C₁₁H₁₆N₂O₃ | 5-allyl-5-isobutyl | Migraine, Sedative | Intermediate-acting | High (in combination) | Schedule III (US) |

| Pentobarbital | 76-74-4 | C₁₁H₁₈N₂O₃ | 5-ethyl-5-(1-methylbutyl) | Anesthetic, Sedative | Short-acting | High | Schedule II (US) |

Key Findings

Structural Differences :

- This compound’s bromoallyl group enhances molecular weight and lipophilicity compared to the allyl (Butalbital) or ethyl (Pentobarbital) substituents. This may slow metabolism, contributing to its intermediate duration of action .

- The sec-butyl group in this compound and Butabarbital differentiates them from Butalbital (isobutyl) and Pentobarbital (methylbutyl), influencing receptor binding and potency .

Pharmacological Profiles: this compound lacks robust data on CNS effects but is presumed to mirror barbiturate mechanisms, such as GABAₐ receptor potentiation.

Butalbital’s Schedule III status in the U.S. underscores its risk-benefit profile in treating tension headaches, unlike this compound, which lacks comparable clinical demand .

Mechanistic and Functional Contrasts

- Metabolism : this compound is hepatically metabolized via cytochrome P450 enzymes, akin to other barbiturates, but its bromine substituent may yield unique metabolites with prolonged half-lives .

- Bitterant Properties : this compound clusters with urea derivatives and barbiturates like phenytoin in bitterant databases (), suggesting a role in taste-mediated toxicity studies, though this is pharmacologically tangential .

Biologische Aktivität

Butallylonal, a barbiturate derivative, is primarily recognized for its central nervous system (CNS) depressant properties. Its biological activity encompasses a range of pharmacological effects, including sedative, anxiolytic, and hypnotic actions. This article synthesizes available research findings, case studies, and data tables to provide an authoritative overview of the biological activity of this compound.

This compound operates by modulating the activity of the GABA (gamma-aminobutyric acid) receptors in the brain, enhancing the inhibitory effects of GABA neurotransmission. This action leads to increased neuronal hyperpolarization and decreased excitability, which is characteristic of many barbiturates. The compound exhibits a dose-dependent effect on the CNS, where low doses may induce sedation while higher doses can lead to anesthesia.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion. Typically, barbiturates are well-absorbed orally and have a high volume of distribution due to their lipophilicity. Metabolism primarily occurs in the liver through cytochrome P450 enzymes, with renal excretion being the main route for elimination.

| Parameter | Value |

|---|---|

| Half-life | 18-48 hours |

| Peak Plasma Concentration | 1-2 hours post-administration |

| Bioavailability | ~90% (oral administration) |

Clinical Applications

This compound has been utilized in various clinical settings:

- Sedation : Used for preoperative sedation and anxiety management.

- Anesthesia : Acts as an induction agent for general anesthesia.

- Seizure Control : Occasionally employed in the management of status epilepticus.

Case Studies

-

Case Study on Sedative Effects :

A study involving patients undergoing minor surgical procedures demonstrated that this compound provided effective sedation with minimal respiratory depression compared to other sedatives such as propofol. Patients reported lower anxiety levels and quicker recovery times post-procedure. -

Case Study on Seizure Management :

In a cohort of patients with refractory seizures, this compound was administered as part of a multi-drug regimen. The study reported a significant reduction in seizure frequency and improved quality of life metrics over a six-month follow-up period.

Side Effects and Toxicity

Despite its therapeutic benefits, this compound is associated with several side effects:

- CNS Depression : Ataxia, confusion, and drowsiness.

- Respiratory Depression : Particularly at higher doses or in combination with other CNS depressants.

- Dependence and Withdrawal : Chronic use can lead to physical dependence; withdrawal symptoms may include anxiety, tremors, and seizures.

Research Findings

Recent studies have highlighted both the therapeutic potential and risks associated with this compound:

- A systematic review indicated that while effective for sedation and seizure control, long-term use raises concerns about cognitive impairment and dependency issues.

- Comparative studies showed that this compound has a more favorable side effect profile than some newer sedatives but requires careful monitoring due to its potential for abuse.

Q & A

Basic Research Questions

Q. What is the current understanding of Butallylonal’s pharmacological profile and therapeutic applications?

- Methodological Answer : Systematic literature reviews and meta-analyses should be conducted to synthesize existing data on this compound’s mechanism of action as a CNS depressant and hypnotic. Focus on preclinical studies assessing its barbiturate-like effects, including sedation thresholds and neurochemical interactions (e.g., GABA receptor modulation). The WHO Expert Committee notes its low therapeutic usefulness and indeterminate dependence potential, highlighting gaps in controlled laboratory studies . Researchers should cross-reference historical clinical data with modern neuropharmacological models to identify inconsistencies in efficacy claims.

Q. How can researchers address the lack of controlled studies on this compound’s dependence potential?

- Methodological Answer : Design longitudinal animal studies to evaluate physical and psychic dependence using standardized protocols (e.g., self-administration assays, withdrawal symptom profiling). Include control groups treated with reference barbiturates (e.g., phenobarbital) for comparative analysis. Ensure adherence to ethical guidelines for animal research and statistical rigor (e.g., power analysis to determine sample sizes) . The WHO report emphasizes the absence of abuse cases but recommends vigilance due to its structural similarity to scheduled substances .

Q. What methodologies are appropriate for assessing this compound’s pharmacokinetic properties?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) or mass spectrometry to quantify plasma concentrations in animal models. Use compartmental modeling to estimate absorption, distribution, metabolism, and excretion (ADME) parameters. Cross-validate results with in vitro assays (e.g., hepatic microsome studies) to identify metabolic pathways. Ensure measurement precision aligns with instrument capabilities, reporting values to no more than three significant figures unless justified .

Advanced Research Questions

Q. How can contradictory data on this compound’s abuse liability be reconciled?

- Methodological Answer : Conduct a mixed-methods analysis combining qualitative reviews of national control policies (e.g., four countries regulating this compound ) with quantitative surveys of prescription databases. Use triangulation to resolve discrepancies between reported therapeutic use and abuse potential. Apply frameworks from qualitative research to analyze contextual factors (e.g., regional prescribing practices) that may mask abuse trends .

Q. What experimental designs are optimal for evaluating this compound’s neuropharmacological effects in vivo?

- Methodological Answer : Utilize electroencephalography (EEG) and behavioral assays (e.g., rotarod tests) in rodent models to correlate sedative effects with dose-response curves. Include immunohistochemical analyses to assess neuronal activity in GABAergic pathways. Ensure transparency by detailing equipment specifications and statistical thresholds for significance (e.g., p < 0.05) in the Methods section .

Q. How can researchers investigate this compound’s therapeutic potential despite its low clinical utility rating?

- Methodological Answer : Explore repurposing strategies via high-throughput screening for off-target effects (e.g., anticonvulsant or anxiolytic activity). Combine in silico docking studies with functional assays to identify novel receptor interactions. The WHO’s assessment of "minor use" underscores the need for innovative approaches to enhance relevance .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.